N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C31H31N7O5S3 and its molecular weight is 677.81. The purity is usually 95%.
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Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Benzo[d]thiazole moiety : Known for its antimicrobial and anticancer properties.
- Triazole ring : Associated with a wide range of biological activities.
- Benzamide structure : Often enhances bioactivity in pharmaceutical compounds.
The molecular formula of this compound is C29H29N7O6S3, with a molecular weight of approximately 667.77 g/mol. The presence of sulfur and nitrogen heterocycles suggests significant reactivity and potential interactions with biological targets .
Antimicrobial Properties
Preliminary studies indicate that the compound exhibits significant antimicrobial activity. The benzo[d]thiazole and triazole moieties are particularly noted for enhancing bioactivity against various pathogens. For instance, compounds containing thiazole rings have demonstrated effective inhibition against bacterial strains, indicating that this compound may possess similar properties .
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms such as:
- Inhibition of carbonic anhydrase (CA IX) : This enzyme plays a crucial role in pH regulation within tumor cells. By inhibiting CA IX, the compound disrupts the acidification process essential for tumor growth .
The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring and the presence of electron-donating groups significantly enhance cytotoxicity against various cancer cell lines .
Enzyme Inhibition
Research has indicated that the compound acts as an effective inhibitor of several enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may have implications in neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of intermediate compounds through reactions involving benzo[d]thiazole derivatives.
- Coupling reactions to introduce the triazole and benzamide functionalities.
- Final purification steps to yield the desired product.
In Vitro Studies
Recent in vitro studies have tested the compound against various cancer cell lines:
Cell Line | IC50 (µM) | Activity Description |
---|---|---|
HeLa | 1.61 | Significant cytotoxicity observed |
A549 | 1.98 | Comparable activity to standard drugs |
These results support the potential use of this compound in therapeutic applications targeting cancer .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. The results indicate strong binding interactions primarily through hydrophobic contacts, suggesting a robust mechanism for its anticancer activity .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N7O5S3/c1-20-7-8-21(2)25(17-20)38-27(35-36-31(38)44-19-28(39)34-30-33-24-5-3-4-6-26(24)45-30)18-32-29(40)22-9-11-23(12-10-22)46(41,42)37-13-15-43-16-14-37/h3-12,17H,13-16,18-19H2,1-2H3,(H,32,40)(H,33,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXKTNOYQNCLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N7O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.